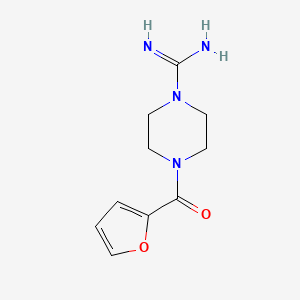

4-(furan-2-carbonyl)piperazine-1-carboximidamide

Description

Significance of Piperazine-Containing Scaffolds in Modern Medicinal Chemistry

The piperazine (B1678402) scaffold is a component of numerous approved drugs across various therapeutic areas, including anticancer, antidepressant, antiviral, and antipsychotic agents. mdpi.comnih.gov Its structural rigidity and ability to be substituted at either or both nitrogen atoms make it an ideal linker to connect different pharmacophoric groups or to serve as the core scaffold for interaction with target macromolecules. nih.gov

Table 1: Therapeutic Applications of Piperazine Derivatives

| Therapeutic Area | Examples of Activities |

|---|---|

| Oncology | Anticancer, Antitumor nih.gov |

| Infectious Diseases | Antibacterial, Antifungal, Antiviral, Antimalarial mdpi.comacgpubs.org |

| Central Nervous System | Antidepressant, Antipsychotic, Cognition Enhancing researchgate.netmdpi.com |

| Cardiovascular | Antihypertensive humanjournals.com |

| Other | Anti-inflammatory, Anthelmintic, Antidiabetic mdpi.comorientjchem.org |

Role of Furan-Derived Moieties in Bioactive Chemical Entities

The furan (B31954) ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a structural component in many pharmacologically active compounds and natural products. orientjchem.orgnih.gov Furan derivatives exhibit a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumor properties. wisdomlib.orgscispace.com The furan moiety can participate in various interactions with biological targets and is often considered a bioisostere for phenyl or thiophene (B33073) rings, offering unique electronic and steric properties. orientjchem.org

The inclusion of a furan ring can influence a molecule's metabolic stability and receptor binding affinity. orientjchem.org For instance, the well-known antibacterial agent nitrofurantoin (B1679001) features a furan ring essential to its mechanism of action. wisdomlib.org The versatility of furan chemistry allows for diverse substitutions, enabling fine-tuning of a compound's pharmacological profile. scispace.com

Overview of Carboximidamide (Guanidine) Functional Group in Biological Systems

The carboximidamide group, commonly known as the guanidine (B92328) group, is a highly basic functional group found in natural molecules like the amino acid arginine. sci-hub.se At physiological pH, it exists predominantly in its protonated form, the guanidinium (B1211019) cation. This cation is highly stable due to resonance and can form strong, multi-point hydrogen bonds and electrostatic interactions with biological targets such as carboxylate and phosphate (B84403) groups on proteins and nucleic acids. sci-hub.semdpi.com

This ability to engage in strong non-covalent interactions makes the guanidine group a critical pharmacophore in drug design. tandfonline.com Guanidine-containing compounds have been developed as therapeutic agents for a wide array of diseases, acting as anti-inflammatory agents, inhibitors of nitric oxide synthase, and agents targeting the central nervous system. sci-hub.senih.gov The strong basicity and interaction potential of the guanidinium group are key to the biological activity of many natural and synthetic compounds. tandfonline.com

Historical Development and Precedent Research on Related Chemical Structures

While research specifically on 4-(furan-2-carbonyl)piperazine-1-carboximidamide is not extensively documented in publicly available literature, significant precedent exists for the combination of its constituent fragments. The synthesis of molecules combining piperazine with furan rings is a known strategy. For example, a berberine (B55584) derivative featuring a furoyl piperazine substituent was reported to have potent anticancer activity. nih.gov This highlights the utility of the (furan-2-carbonyl)piperazine core as a building block for bioactive agents.

Furthermore, research into piperazine-1-carboxamidine derivatives has demonstrated their potential as antifungal agents. A 2009 study described the design and synthesis of a series of these compounds, linking their fungicidal activity to the accumulation of endogenous reactive oxygen species in Candida albicans. nih.gov Separately, novel piperine-carboximidamide hybrids have been investigated as multi-targeted antiproliferative agents. nih.gov These studies affirm that the piperazine-carboximidamide scaffold is a promising platform for developing new therapeutics, particularly in the realms of infectious diseases and oncology.

Identification of Current Research Gaps and Objectives for this compound

The primary research gap concerning this compound is the lack of specific data on its synthesis, characterization, and biological activity profile. While the individual components are well-studied and their combination in related structures has shown promise, this specific molecule remains largely unexplored.

Therefore, the principal research objectives for this compound would be:

To develop and optimize a synthetic route for the efficient production of high-purity this compound.

To perform comprehensive structural characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

To conduct a systematic in vitro screening of the compound against a diverse panel of biological targets to identify its primary pharmacological activities. This could include assays for anticancer, antimicrobial (antibacterial and antifungal), and anti-inflammatory properties, based on the known activities of its constituent moieties.

To investigate the structure-activity relationships (SAR) by synthesizing and testing analogues of the parent compound to understand how structural modifications influence biological activity.

Fulfilling these objectives would elucidate the therapeutic potential of this compound, filling a notable gap in the current medicinal chemistry literature and potentially providing a lead compound for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-carbonyl)piperazine-1-carboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-10(12)14-5-3-13(4-6-14)9(15)8-2-1-7-16-8/h1-2,7H,3-6H2,(H3,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEKZMCQFRDRPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2=CC=CO2)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901233328 | |

| Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77723-05-8 | |

| Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77723-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Furanylcarbonyl)-1-piperazinecarboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901233328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Transformations

Retrosynthetic Analysis of 4-(furan-2-carbonyl)piperazine-1-carboximidamide

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. The analysis for this compound identifies three key disconnections corresponding to the major bond formations.

Disconnection 1 (C-N bond of the carboximidamide): The most logical primary disconnection is at the C-N bond of the guanidine (B92328) group. This simplifies the target molecule into two key synthons: a nucleophilic (furan-2-yl)(piperazin-1-yl)methanone intermediate and an electrophilic guanylating agent. This is a common strategy as the formation of guanidines from amines is a well-established transformation.

Disconnection 2 (Amide C-N bond): A second disconnection can be made at the amide bond linking the furan (B31954) ring to the piperazine (B1678402) core. This approach breaks the molecule down into piperazine-1-carboximidamide (B1302283) and an activated furan-2-carboxylic acid derivative (like furoyl chloride). This route, however, might be less efficient as it requires the synthesis of a less stable, monosubstituted guanidine intermediate first.

Disconnection 3 (Piperazine ring C-N bonds): A more fundamental disconnection involves breaking the piperazine ring itself. This would lead to acyclic precursors, such as a derivative of ethylenediamine (B42938) and a bis-electrophile, which would need to be cyclized to form the piperazine core.

The most practical synthetic strategy, derived from the first disconnection, involves a two-step process: first, the acylation of piperazine with a furan-2-carbonyl source, followed by the guanylation of the remaining secondary amine on the piperazine ring.

Established Synthetic Routes to the Piperazine Core and its Furan-2-carbonyl Substitution

The construction of the core structure, (furan-2-yl)(piperazin-1-yl)methanone, involves two main considerations: the formation of the piperazine ring and the installation of the acyl group.

The formation of the amide bond between furan-2-carboxylic acid and the piperazine ring is a standard organic transformation. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the piperazine nitrogen. Several methods are effective:

From Acyl Halides: The most direct method involves the reaction of piperazine with furoyl chloride, the acyl chloride derivative of furan-2-carboxylic acid. The reaction is typically run in the presence of a base (like triethylamine (B128534) or an excess of piperazine) to neutralize the hydrochloric acid byproduct.

Using Coupling Reagents: A wide variety of coupling reagents can facilitate this amide bond formation, which is particularly useful when starting from furan-2-carboxylic acid itself. This approach avoids the need to prepare the often-reactive acyl chloride separately. In one documented procedure, 1,1'-carbonyldiimidazole (B1668759) (CDI) is used to activate the furoic acid, which then reacts with a nucleophile. nih.gov

Interactive Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Full Name | Byproducts | Notes |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is a solid precipitate that can be removed by filtration. |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide | Water-soluble urea | Byproducts are easily removed with an aqueous wash. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | - | Highly efficient, reduces racemization risk for chiral substrates. |

| CDI | 1,1'-Carbonyldiimidazole | Imidazole (B134444), CO2 | Mild conditions, byproducts are generally easy to remove. nih.gov |

The piperazine ring is a common scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. mdpi.com

From Diamines and Dihalides: A classical approach involves the reaction of ethylenediamine with a 1,2-dihaloethane, such as 1,2-dibromoethane. This method can be adapted to produce substituted piperazines by using substituted precursors. hpmcmanufacturer.com

Reductive Amination: The piperazine ring can be formed via the reductive amination of ketones or aldehydes with amines, followed by cyclization. hpmcmanufacturer.com

From Diethanolamine Derivatives: Substituted diethanolamines can be cyclized to form the piperazine ring, though this is often a lower-yielding strategy. researchgate.net

Modern Catalytic Methods: More recent approaches include the catalytic reductive cyclization of dioximes. This method involves the double Michael addition of a primary amine to nitrosoalkenes to form a bis(oximinoalkyl)amine, which then undergoes a stereoselective reductive cyclization to yield the piperazine ring. researchgate.netmdpi.com

Interactive Table 2: Selected Methods for Piperazine Ring Synthesis

| Method | Starting Materials | Key Features |

| Classical Cyclization | Ethylenediamine, 1,2-Dihaloethane | A traditional and straightforward method. hpmcmanufacturer.com |

| Reductive Amination | Ketone/Aldehyde, Primary Amine | Versatile for introducing various substituents. hpmcmanufacturer.com |

| Catalytic Reductive Cyclization | Primary Amine, Nitrosoalkene | Modern, stereoselective approach. researchgate.netmdpi.com |

| From Aziridines | Aziridine, Ammonia/Primary Amine | Involves ring-opening to form the piperazine derivative. hpmcmanufacturer.com |

Methodologies for the Introduction and Derivatization of the Carboximidamide Functionality

The final key step in the synthesis is the conversion of the secondary amine of the (furan-2-yl)(piperazin-1-yl)methanone intermediate into a carboximidamide group. This transformation, known as guanylation, involves the reaction of the amine with a guanylating agent.

A variety of reagents have been developed for this purpose, each with its own advantages regarding reactivity and handling. The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions.

1H-Pyrazole-1-carboxamidine hydrochloride: This is a popular and effective guanylating reagent. It reacts with primary and secondary amines under mild conditions, typically in the presence of a base, to yield the corresponding guanidines with high purity. acs.org

S-Alkylisothioureas: Reagents like S-methylisothiourea sulfate (B86663) can be used, though they sometimes require harsher conditions.

Cyanamide (B42294): While being the simplest guanylating agent, its reactivity can be low, often requiring elevated temperatures.

Protected Guanidinylating Reagents: Reagents like N,N'-di-Boc-N''-triflylguanidine offer a way to introduce a protected guanidine group, which can be deprotected in a subsequent step. This strategy is useful for complex molecules where the high basicity of the guanidine group (pKa ≈ 13) might interfere with other functional groups. acs.org

Interactive Table 3: Common Guanylating Reagents

| Reagent | Conditions | Advantages |

| 1H-Pyrazole-1-carboxamidine HCl | Mild, basic | High yield, high purity of products. acs.org |

| S-Methylisothiourea sulfate | Often requires heating | Readily available. |

| N,N'-di-Boc-N''-triflylguanidine | Mild | Introduces a protected guanidine; avoids high basicity. acs.org |

| Cyanamide | Requires heat | Simple, inexpensive reagent. |

Advanced Synthetic Methodologies for Analog Generation and Library Creation

To explore the structure-activity relationship of this compound, it is often necessary to synthesize a library of related analogs. Parallel synthesis techniques are ideal for this purpose.

Solution-phase parallel synthesis offers a powerful alternative to solid-phase methods for rapidly generating compound libraries. It combines the advantages of traditional solution chemistry with high-throughput workflows. The key to successful solution-phase synthesis is the use of reactions and purification techniques that can be performed in parallel, often without the need for individual column chromatography. enamine.netresearchgate.net

A potential workflow for creating a library of analogs of the target molecule could be as follows:

Scaffold Preparation: A diverse set of N-acyl piperazines is synthesized in parallel by reacting a collection of commercially available piperazines with various acyl chlorides or carboxylic acids in a multi-well plate format.

Guanylation: The resulting library of N-acyl piperazines is then subjected to guanylation. An efficient method involves reacting the intermediates with a thiourea (B124793) derivative to form a thiouronium salt, which then reacts with a second amine to yield the final guanidine products. researchgate.net

Purification: Purification can be streamlined. For instance, if the final products are basic (due to the guanidine group), an acid-base liquid-liquid extraction can be used to isolate the desired compounds from neutral or acidic impurities. Alternatively, precipitation followed by washing can yield products of high purity. nih.gov

This approach allows for the systematic variation of both the acyl group (substituting the furan ring with other heterocycles or aryl groups) and the substitution pattern on the piperazine and guanidine moieties, facilitating the rapid generation of a focused chemical library. researchgate.net

Solid-Phase Organic Synthesis Strategies

The synthesis of this compound on a solid support offers significant advantages, including the simplification of purification processes and the potential for high-throughput library synthesis. While a specific solid-phase route for this exact molecule is not extensively documented, a plausible strategy can be constructed based on established methodologies for piperazine derivatives and solid-phase organic synthesis (SPOS). 5z.comnih.govlibretexts.org The general approach involves anchoring a piperazine scaffold to a polymer resin, followed by sequential chemical modifications, and concluding with the cleavage of the final product from the support. nobelprize.org

A common strategy would employ an orthogonally protected piperazine derivative attached to a suitable resin, such as a chloromethylated polystyrene Merrifield resin or a more acid-labile Wang resin. libretexts.orgmdpi.compeptide.com The synthesis can be conceptualized in the following key steps:

Immobilization: A mono-protected piperazine, for instance, 1-Boc-piperazine, is attached to the solid support. The secondary amine remains free for the subsequent reaction. Alternatively, a backbone amide linker (BAL) can be used to attach the piperazine scaffold, which allows for traceless synthesis upon cleavage. 5z.comnih.gov

Acylation: The resin-bound piperazine is acylated at the free secondary amine position. This is achieved by reacting the support-bound piperazine with an activated form of furan-2-carboxylic acid, such as furan-2-carbonyl chloride, or by using standard peptide coupling reagents like O-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or N,N'-diisopropylcarbodiimide (DIC). 5z.comacgpubs.org

Deprotection: The protecting group on the second piperazine nitrogen (e.g., Boc group) is selectively removed to expose the amine for the final functionalization step.

Guanylation: The newly freed amine is converted to the carboximidamide (guanidine) moiety. This is a critical step and can be accomplished using various guanylating agents, such as N,N'-di-Boc-S-methylisothiourea or 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.orgscholaris.ca This reaction transforms the terminal amine into the desired guanidine functional group.

Cleavage: The final compound is cleaved from the solid support. The choice of cleavage reagent depends on the linker used. For resins like Merrifield or Wang, strong acids such as trifluoroacetic acid (TFA) are typically employed. peptide.com This step often simultaneously removes any remaining acid-labile side-chain protecting groups.

The table below outlines a representative solid-phase synthesis sequence for this compound.

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Immobilization | Merrifield Resin, 1-Fmoc-piperazine, Diisopropylethylamine (DIEA), Dimethylformamide (DMF), 50°C, 24h | Attach piperazine scaffold to the solid support. |

| 2 | Fmoc Deprotection | 20% Piperidine in DMF, Room Temperature, 20 min | Expose the N4 nitrogen for acylation. |

| 3 | Acylation | Furan-2-carboxylic acid, HBTU, DIEA, DMF, Room Temperature, 4h | Introduce the furan-2-carbonyl group. |

| 4 | Guanylation | N,N'-Di-Boc-1H-pyrazole-1-carboxamidine, Triethylamine, DMF, 50°C, 16h | Form the protected guanidine group at the N1 position. |

| 5 | Cleavage & Deprotection | 95% Trifluoroacetic acid (TFA), 2.5% H₂O, 2.5% Triisopropylsilane (TIS), Room Temperature, 2h | Cleave the final product from the resin and remove Boc protecting groups. |

Optimization of Reaction Conditions and Yield for Research-Scale Production

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound, particularly for producing sufficient quantities for research purposes. The optimization process typically focuses on the most challenging steps of the synthesis, which in this case are the acylation and guanylation reactions.

Optimization of Acylation: The formation of the amide bond between the piperazine nitrogen and the furan-2-carbonyl moiety is a critical step. nih.gov Key parameters for optimization include:

Coupling Reagents: A variety of coupling reagents can be screened. While standards like HBTU and DIC are effective, others such as (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) might offer improved performance, especially for sterically hindered substrates. rsc.orgacs.org

Solvent: The choice of solvent can significantly impact reaction rates and solubility of reagents. researchgate.net Dichloromethane (DCM) and dimethylformamide (DMF) are common choices, but other polar aprotic solvents could be explored.

Base: A non-nucleophilic base like diisopropylethylamine (DIEA) or N-methylmorpholine (NMM) is typically required to neutralize acids formed during the reaction. The stoichiometry of the base is crucial to prevent side reactions.

Temperature: While many amide couplings proceed efficiently at room temperature, applying heat (conventional or microwave) can accelerate the reaction, especially for less reactive partners. rsc.orgacs.org However, elevated temperatures can also increase the risk of side reactions or racemization if chiral centers are present. acs.org

Optimization of Guanylation: The formation of the guanidine group is often the most complex step and requires careful optimization. mdpi.com

Guanylating Agent: The choice of reagent is critical. Reagents like 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) or S-methylisothiourea derivatives are common, but their reactivity and side-product profiles differ. organic-chemistry.org Catalytic methods using agents like scandium(III) triflate with cyanamide can offer milder conditions and higher atom economy. organic-chemistry.orgmdpi.com

Temperature and Reaction Time: Guanylation reactions can be slow, often requiring elevated temperatures and extended reaction times to proceed to completion. nih.gov Microwave heating can be a valuable tool to screen conditions rapidly and potentially improve yields. nih.gov

Stoichiometry: The molar ratio of the amine to the guanylating agent must be optimized. An excess of the guanylating agent may be necessary to drive the reaction to completion, but this can also lead to purification challenges.

The following interactive table illustrates a hypothetical optimization study for the guanylation step, demonstrating how systematic variation of parameters can lead to improved reaction outcomes.

| Entry | Guanylating Agent (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | DMNPC (1.1) | DMF | 25 | 24 | 45 |

| 2 | DMNPC (1.1) | DMF | 60 | 16 | 72 |

| 3 | DMNPC (1.5) | DMF | 60 | 16 | 85 |

| 4 | N,N'-Di-Boc-S-methylisothiourea (1.5) | Acetonitrile (B52724) | 80 | 12 | 88 |

| 5 | Cyanamide (2.0) + Sc(OTf)₃ (0.1) | Water | 50 | 24 | 65 |

By systematically evaluating these parameters, a robust and efficient protocol for the research-scale production of this compound can be developed, ensuring high yield and purity of the final compound.

Molecular Structural Characterization and Elucidation

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's chemical structure. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy would be used to identify the number of different types of protons, their chemical environments, their relative numbers, and their proximity to other protons. For 4-(furan-2-carbonyl)piperazine-1-carboximidamide, the expected ¹H NMR spectrum would show distinct signals for the protons on the furan (B31954) ring, the piperazine (B1678402) ring, and the carboximidamide group. The protons of the furan ring are expected to appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The piperazine ring protons would likely appear as multiplets in the aliphatic region, around δ 3.0-4.0 ppm. The protons of the carboximidamide group (NH and NH₂) would be expected to appear as broad signals that can be exchanged with D₂O.

¹³C NMR Spectroscopy provides information about the different types of carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the carbonyl carbon, the carbons of the furan and piperazine rings, and the carbon of the carboximidamide group. The carbonyl carbon would likely appear downfield, in the range of δ 160-180 ppm. The furan ring carbons would resonate in the aromatic region (δ 100-150 ppm), while the piperazine ring carbons would be found in the aliphatic region (δ 40-60 ppm). The carboximidamide carbon would also have a characteristic chemical shift.

2D-NMR Spectroscopy , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish connectivity between protons and carbons, further confirming the structure. COSY would show correlations between adjacent protons, while HSQC would link protons to their directly attached carbons.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Disclaimer: The following table contains predicted chemical shifts based on typical values for similar functional groups and is for illustrative purposes only. Actual experimental values may vary.

| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Furan H-3 | ~6.5 | ~112 |

| Furan H-4 | ~7.2 | ~118 |

| Furan H-5 | ~7.6 | ~145 |

| Furan C-2 | - | ~148 |

| Carbonyl C=O | - | ~165 |

| Piperazine CH₂ (adjacent to C=O) | ~3.8 | ~45 |

| Piperazine CH₂ (adjacent to C=N) | ~3.5 | ~48 |

| Carboximidamide C=N | - | ~158 |

| Carboximidamide NH/NH₂ | Broad, variable | - |

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and empirical formula of the compound with a high degree of confidence. This is a crucial step in confirming the identity of a newly synthesized molecule. The fragmentation pattern observed in the mass spectrum would also offer valuable structural information, showing the loss of specific fragments such as the furan ring or parts of the piperazine structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₁₀H₁₃N₅O₂ |

| Exact Mass | 235.1069 |

| Molecular Weight | 235.24 |

| Expected [M+H]⁺ (HRMS) | 236.1147 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H, C=O, C=N, and C-O functional groups. The N-H stretching vibrations of the carboximidamide group would likely appear as broad bands in the region of 3100-3500 cm⁻¹. A strong absorption band corresponding to the C=O stretching of the amide would be expected around 1630-1680 cm⁻¹. The C=N stretching of the carboximidamide group would likely be observed in the region of 1640-1690 cm⁻¹. The characteristic C-O stretching of the furan ring would appear in the fingerprint region, typically around 1000-1300 cm⁻¹.

Interactive Data Table: Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (carboximidamide) | 3100-3500 |

| C-H Stretch (furan) | 3000-3100 |

| C-H Stretch (piperazine) | 2800-3000 |

| C=O Stretch (amide) | 1630-1680 |

| C=N Stretch (carboximidamide) | 1640-1690 |

| C-O Stretch (furan) | 1000-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The furan ring and the carbonyl group in this compound constitute a conjugated system, which would be expected to absorb UV radiation. The UV-Vis spectrum would likely show one or more absorption maxima (λ_max) in the range of 200-400 nm, corresponding to π→π* and n→π* electronic transitions. The exact position and intensity of these absorptions would be characteristic of the specific chromophore.

Advanced Structural Determination Techniques

For an unambiguous determination of the three-dimensional structure of a molecule, more advanced techniques are required.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide detailed information about bond lengths, bond angles, and torsion angles. This would unequivocally confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. Furthermore, the crystal structure would elucidate any intermolecular interactions, such as hydrogen bonding involving the carboximidamide group, which are crucial for understanding the packing of the molecules in the crystal lattice and can influence the physical properties of the compound. To date, no public crystal structure data for this compound has been reported.

Circular Dichroism (CD) Spectroscopy for Chiral Analogs and Conformational Analysis

No publicly available studies utilizing Circular Dichroism (CD) spectroscopy for the analysis of chiral analogs or the conformational study of this compound were found. CD spectroscopy is a powerful technique for investigating the secondary structure and conformational changes of chiral molecules in solution. However, without experimental data, any discussion on the potential chiroptical properties of this specific compound or its derivatives would be purely speculative.

Conformational Analysis and Stereochemical Considerations in Solution and Solid States

There is a lack of published research detailing the conformational analysis or stereochemical considerations of this compound in either solution or solid states. Such an analysis would typically involve techniques like X-ray crystallography for the solid state and various NMR spectroscopic methods (e.g., NOE, ROE) for the solution state, often complemented by computational modeling. These studies are crucial for understanding the three-dimensional structure of the molecule, which in turn influences its chemical reactivity and biological activity. Without dedicated research on this compound, no data tables or detailed findings can be presented.

Computational and Molecular Modeling Studies on this compound Remain Largely Unexplored

Despite the growing interest in computational chemistry for drug discovery and materials science, detailed molecular modeling studies on the specific compound this compound are not extensively available in publicly accessible scientific literature. Comprehensive searches for dedicated research on its electronic structure, dynamic behavior, and protein binding interactions have yielded limited specific results.

Therefore, a detailed analysis based on the specified outline—covering quantum chemical calculations, molecular dynamics simulations, and ligand-protein docking—cannot be constructed at this time due to the absence of published data for this particular molecule. The scientific community has yet to focus on the in-depth computational characterization of this compound.

Further research, including dedicated studies employing Density Functional Theory (DFT), Frontier Molecular Orbital analysis, Molecular Dynamics (MD) simulations, and specific ligand-protein docking, would be required to elucidate the molecular properties and potential biological activities of this compound as outlined. Without such studies, any discussion on these aspects would be purely speculative.

Computational Chemistry and Molecular Modeling Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in drug design for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their therapeutic effects.

The development of robust QSAR models for a series of analogs of 4-(furan-2-carbonyl)piperazine-1-carboximidamide would begin with the generation of a dataset of compounds with experimentally determined biological activities. For a hypothetical series of analogs, where modifications are made to the furan (B31954) ring, the piperazine (B1678402) core, or the carboximidamide group, 2D-QSAR models can be developed using various molecular descriptors. These descriptors, which quantify different aspects of molecular structure such as electronic, steric, and hydrophobic properties, are correlated with biological activity using statistical methods like multiple linear regression (MLR) or partial least squares (PLS).

For a more detailed and spatially-oriented understanding, 3D-QSAR techniques such as Comparative Molecular Field Analysis (CoMFA) are employed. In a hypothetical CoMFA study for a set of this compound analogs, the molecules would be aligned based on a common scaffold. The steric and electrostatic fields around each molecule are then calculated and correlated with their biological activities. The resulting CoMFA contour maps would highlight regions where modifications to the molecular structure could lead to an increase or decrease in activity. For instance, a contour map might indicate that bulky substituents are favored in one region (sterically favorable, often depicted in green) while electronegative groups are preferred in another (electrostatically favorable for negative charges, often depicted in red).

The predictive power of these models is rigorously assessed through internal and external validation techniques. A high squared correlation coefficient (r²) and a high cross-validated correlation coefficient (q²) are indicative of a robust model.

Table 1: Hypothetical Statistical Results of a 2D-QSAR Model for this compound Analogs

| Parameter | Value | Description |

| r² | 0.92 | Squared correlation coefficient, indicating a good fit of the model to the training data. |

| q² | 0.75 | Cross-validated correlation coefficient, indicating good internal predictive ability. |

| F-value | 150.4 | Fisher test value, indicating the statistical significance of the model. |

| SEE | 0.25 | Standard error of the estimate, representing the deviation of the predicted values from the experimental values. |

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would be generated based on the structures of a set of active analogs or from the ligand-bound crystal structure of its biological target.

A typical pharmacophore model for this compound and its analogs might include features such as a hydrogen bond donor (from the carboximidamide group), a hydrogen bond acceptor (from the furan oxygen or the carbonyl group), a hydrophobic region (the furan ring), and a positive ionizable feature (the carboximidamide group). The spatial relationships, including distances and angles between these features, are critical for biological activity. This model serves as a 3D query for searching large chemical databases to identify novel compounds that possess the same essential features and are therefore likely to be active.

Table 2: Hypothetical Pharmacophoric Features for this compound Analogs

| Feature | Description | Potential Moiety |

| Hydrogen Bond Donor (HBD) | A group capable of donating a hydrogen atom to a hydrogen bond. | NH2 of the carboximidamide |

| Hydrogen Bond Acceptor (HBA) | A group capable of accepting a hydrogen atom in a hydrogen bond. | Carbonyl oxygen, Furan oxygen |

| Hydrophobic (HY) | A non-polar group that interacts favorably with non-polar environments. | Furan ring |

| Positive Ionizable (PI) | A group that is likely to be positively charged at physiological pH. | Carboximidamide group |

Virtual Screening Methodologies for the Identification of Novel Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. In the context of this compound, virtual screening can be employed to discover novel analogs with improved potency or different selectivity profiles.

One common approach is structure-based virtual screening, which relies on the 3D structure of the biological target. Molecular docking simulations are performed to predict the binding mode and affinity of candidate molecules within the active site of the target. A library of compounds, which could include commercially available chemicals or a custom-designed virtual library of this compound analogs, would be docked into the target's binding pocket. The compounds are then ranked based on a scoring function that estimates the binding free energy. Top-ranked compounds are selected for experimental testing. This methodology has been successfully applied to various targets, including kinases and G-protein coupled receptors, where piperazine-containing compounds have shown activity.

Another approach is ligand-based virtual screening, which is utilized when the 3D structure of the target is unknown. This method uses the pharmacophore model generated from known active compounds, such as the one described for this compound. The pharmacophore model is used as a filter to screen large databases for molecules that match the required chemical features and their spatial arrangement. This process can rapidly identify diverse scaffolds that are predicted to have the desired biological activity.

The integration of these computational strategies provides a powerful platform for the rational design and discovery of novel analogs of this compound, accelerating the journey from a chemical entity to a potential therapeutic agent.

Biological Activity Profiling and Mechanistic Investigations in Vitro Focus

Enzyme Inhibition and Activation Studies

No publicly accessible in vitro studies detailing the inhibitory or activation effects of 4-(furan-2-carbonyl)piperazine-1-carboximidamide on the following enzyme targets have been identified.

Carbonic Anhydrase (CA) Isoform Selectivity and Potency (e.g., hCA I, II, VII, IX, XII, XIV)

There is no available data on the inhibitory activity of this compound against any human carbonic anhydrase isoforms.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The effect of this compound on acetylcholinesterase and butyrylcholinesterase has not been reported.

Matrix Metalloproteinase (MMP) Inhibition (e.g., Stromelysin-1)

Information regarding the inhibitory potential of this compound against matrix metalloproteinases is not available.

Poly(ADP-ribose)polymerase (PARP) Inhibition

The inhibitory activity of this compound against PARP enzymes has not been documented.

SARS-CoV-2 3CL Protease Inhibition

There are no published findings on the ability of this compound to inhibit the SARS-CoV-2 3CL protease.

Kinase Inhibition Profiling (e.g., Btk kinase, ALK2)

The kinase inhibitory profile of this compound, including its effects on Btk kinase and ALK2, has not been characterized in the available literature.

Receptor Binding and Modulation Assays

The interaction of a compound with specific receptors is a cornerstone of pharmacological research, providing insights into its potential therapeutic effects and mechanisms of action. For this compound, a thorough understanding of its receptor binding profile is essential.

Alpha-1 Adrenoreceptor Subtype Binding and Functional Modulation

Alpha-1 adrenergic receptors (α1-ARs), which include the subtypes α1A, α1B, and α1D, are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily in mediating smooth muscle contraction. amegroups.cnnih.gov Arylpiperazine derivatives are a well-established class of compounds known to exhibit affinity for α1-adrenoceptors. nih.gov However, specific binding affinities (Ki values) and functional modulation data (e.g., IC50 or pA2 values) for this compound at each of the α1-adrenoceptor subtypes have not been reported in the reviewed literature. Studies on other 1,4-substituted piperazine (B1678402) derivatives have shown a wide range of affinities and selectivities for these receptors, often influenced by the nature of the substituents. nih.govresearchgate.net Without experimental data, the activity of this compound at these receptors remains speculative.

Table 1: Alpha-1 Adrenoreceptor Subtype Binding and Functional Data for this compound

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (e.g., IC50, pA2) |

|---|---|---|

| α1A | Data not available | Data not available |

| α1B | Data not available | Data not available |

| α1D | Data not available | Data not available |

No publicly available data was found for this compound.

G-Protein Coupled Receptor (GPCR) Interaction Studies (e.g., A2AAR, mGluR2/mGluR3)

The vast GPCR superfamily includes a wide array of potential targets for therapeutic agents. nih.gov The adenosine (B11128) A2A receptor (A2AAR) and metabotropic glutamate (B1630785) receptors 2 and 3 (mGluR2/mGluR3) are key targets in the central nervous system and other tissues. nih.gov There is currently no published research detailing the interaction of this compound with A2AAR, mGluR2, or mGluR3. Such studies would be necessary to determine if this compound has any modulatory effects on these important GPCRs.

Androgen Receptor Modulation

The androgen receptor (AR) is a nuclear receptor critical in the development and progression of conditions like prostate cancer. nih.govnih.gov Nonsteroidal antiandrogens are an important class of drugs that target this receptor. mdpi.com The potential for this compound to modulate the androgen receptor has not been investigated in the available literature. Therefore, its capacity to act as an agonist or antagonist at this receptor is unknown.

Estrogen Receptor (ERα, ERβ) Binding and Functional Activity

Estrogen receptors (ERα and ERβ) are another class of nuclear receptors that are key targets in the treatment of various cancers and other diseases. The binding affinity and functional activity of this compound at ERα and ERβ have not been characterized. Research on other non-steroidal ligands, such as furan (B31954) and pyrazole (B372694) derivatives, has explored the structural requirements for selective binding to estrogen receptor subtypes, but this specific compound has not been included in such analyses. researchgate.net

In Vitro Cellular Assays

Cell-based assays are crucial for understanding how a compound affects cellular processes and signaling pathways downstream of receptor binding.

Cell-Based Enzyme Activity and Pathway Modulation Assays

Information regarding the effect of this compound on specific cellular enzymes or its ability to modulate intracellular signaling pathways is not available in the public domain. Such assays would be vital to elucidate the compound's mechanism of action at a cellular level.

Table 2: Summary of In Vitro Cellular Assay Data for this compound

| Assay Type | Target/Pathway | Outcome |

|---|---|---|

| Enzyme Activity | Data not available | Data not available |

| Pathway Modulation | Data not available | Data not available |

No publicly available data was found for this compound.

Receptor Internalization and Signaling Pathway Studies

A comprehensive search of published research yielded no specific studies on the effect of this compound on receptor internalization. Consequently, there is no available information detailing whether this compound induces the internalization of any specific cell surface receptors. Furthermore, no investigations into its influence on intracellular signaling pathways have been reported.

General Cytotoxicity and Antiproliferative Assessments in Defined Cell Lines

There is no publicly available data on the general cytotoxicity or specific antiproliferative activity of this compound. Preliminary screenings, which would typically involve assessing a compound's effect on the growth of standard human cancer cell lines such as A-549 (lung carcinoma), HCT-8 (ileocecal adenocarcinoma), HepG2 (hepatocellular carcinoma), and K562 (chronic myelogenous leukemia), have not been reported in the scientific literature for this compound. Therefore, no IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values can be presented.

No publicly available data.

Antiviral Activity in Cell Culture Models

Investigations into the potential antiviral properties of this compound have not been documented. Specifically, there are no reports of its evaluation in cell culture models against any viruses, including SARS-CoV-2. As such, key metrics for antiviral efficacy, such as EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration), are not available.

No publicly available data.

Elucidation of Molecular and Cellular Mechanisms of Action

The molecular and cellular mechanisms of action for this compound remain uninvestigated. The subsequent subsections outline specific areas where research is currently absent.

Biochemical Pathway Analysis and Target Engagement Studies

No biochemical pathway analyses have been published to determine the metabolic or signaling cascades that might be modulated by this compound. Similarly, target engagement studies, which are crucial for identifying the direct molecular targets of a compound within a cell, have not been reported.

Co-crystallization with Target Proteins for Structural Mechanism Determination

Without identified biological targets, no co-crystallization studies have been performed. The generation of a co-crystal structure with a target protein, which would provide atomic-level insight into the binding mode and structural basis of its mechanism, is not available in protein structure databases.

Mutagenesis Studies of Target Proteins

As no target proteins for this compound have been identified, no subsequent mutagenesis studies have been conducted to probe the specific amino acid interactions that would be critical for its binding and activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Rational Design Principles for SAR Exploration

The systematic exploration of the chemical space around 4-(furan-2-carbonyl)piperazine-1-carboximidamide is crucial for optimizing its biological profile. This involves the methodical modification of its three primary components.

Systematic Modifications of the Furan (B31954) Ring (e.g., substitution patterns, bioisosteric replacements)

The furan ring, an aromatic heterocycle, serves as a key interaction moiety and is susceptible to metabolic oxidation. cambridgemedchemconsulting.com Its modification is a primary strategy for enhancing potency and pharmacokinetic properties.

Substitution Patterns: The introduction of substituents onto the furan ring can modulate its electronic properties and steric profile. For instance, adding electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methyl) can influence the ring's reactivity and its ability to engage in hydrogen bonding or other interactions with a biological target.

Bioisosteric Replacements: Replacing the furan ring with other five- or six-membered aromatic heterocycles is a common strategy in medicinal chemistry to improve metabolic stability and other drug-like properties. cambridgemedchemconsulting.comresearchgate.net Common bioisosteres for the furan ring include thiophene (B33073), pyridine (B92270), and pyrazole (B372694). cambridgemedchemconsulting.comresearchgate.net Each replacement can alter the molecule's polarity, hydrogen bonding capacity, and metabolic fate. cambridgemedchemconsulting.com

Below is an illustrative table showcasing potential bioisosteric replacements for the furan ring and their general effects on molecular properties, drawn from general medicinal chemistry principles.

| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |

| Furan | Thiophene | Increased lipophilicity, altered metabolic profile. |

| Furan | Pyridine | Increased polarity and water solubility, potential for new hydrogen bond interactions. cambridgemedchemconsulting.com |

| Furan | Thiazole | Modulation of electronic and steric properties, potential for improved metabolic stability. cambridgemedchemconsulting.com |

| Furan | Phenyl | Increased hydrophobicity, potential for pi-stacking interactions. |

This table is illustrative and the actual impact would depend on the specific biological target and the rest of the molecular structure.

Derivatization of the Piperazine (B1678402) Ring (e.g., N-substitution, ring size modifications)

N-Substitution: The unsubstituted nitrogen of the piperazine ring is a prime site for derivatization. Introducing various substituents can explore new binding pockets, modulate basicity (pKa), and fine-tune pharmacokinetic properties. The nature of the substituent, whether a small alkyl group, a larger aromatic ring, or a hydrogen bond donor/acceptor, can significantly impact biological activity. nih.gov

Ring Size Modifications: While less common, modifying the piperazine ring to a homopiperazine (B121016) (seven-membered ring) or other cyclic amines can alter the conformational flexibility and the spatial orientation of the substituents, which may lead to improved binding affinity. nih.gov

The following table illustrates the potential effects of N-substitution on the piperazine ring on the biological activity of a hypothetical series of analogs.

| Compound | R-Group on Piperazine Nitrogen | Hypothetical Activity (IC50, nM) |

| Analog 1 | -H | 500 |

| Analog 2 | -CH3 | 250 |

| Analog 3 | -CH2CH3 | 300 |

| Analog 4 | -Benzyl | 150 |

| Analog 5 | -4-Fluorobenzyl | 100 |

This is a hypothetical data table to illustrate the concept of SAR based on findings that aromatic substitutions on the piperazine can enhance activity. nih.gov

Variation of the Carboximidamide Functionality (e.g., N-substitution, cyclization)

The carboximidamide group, a close relative of the guanidine (B92328) group, is a strong basic moiety and a potent hydrogen bond donor. It is often crucial for anchoring a molecule to its biological target through electrostatic and hydrogen bonding interactions. nih.gov

N-Substitution: Substitution on the nitrogen atoms of the carboximidamide can influence its basicity and hydrogen bonding pattern. Introducing small alkyl or aryl groups can modulate its pKa and steric profile, potentially leading to improved selectivity or potency.

Cyclization: The carboximidamide moiety can be incorporated into a cyclic system, such as an imidazole (B134444) or a triazole ring. This can restrict its conformational freedom, which may be entropically favorable for binding to a target, and can also improve metabolic stability.

Identification of Key Pharmacophoric Elements Critical for Biological Activity and Selectivity

A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert its biological effect. nih.govfrontiersin.org For this compound, the key pharmacophoric elements can be inferred from its constituent parts.

Hydrogen Bond Acceptor: The carbonyl oxygen of the furoyl group and the nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors.

Hydrogen Bond Donor: The carboximidamide group is a strong hydrogen bond donor.

Aromatic/Hydrophobic Region: The furan ring provides a region for potential hydrophobic or aromatic interactions.

Basic Center: The carboximidamide and the unsubstituted piperazine nitrogen are basic centers that are likely to be protonated at physiological pH, allowing for ionic interactions with acidic residues in a target protein.

A consensus pharmacophore model for a related class of compounds would typically highlight the spatial relationships between these key features as being critical for biological activity. nih.gov

Development of SAR Models for Guiding Analog Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For a series of analogs of this compound, a 3D-QSAR approach like Comparative Molecular Field Analysis (CoMFA) could be employed. nih.gov

Such a model would map the steric and electrostatic fields of the molecules and correlate them with their biological activity. nih.gov The resulting contour maps would indicate regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potentials enhance activity. nih.gov This information would be invaluable for guiding the design of new, more potent, and selective analogs.

Analysis of Structure-Property Relationships for Biological Performance

The biological performance of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, which are governed by its physicochemical characteristics. mdpi.com

Solubility: The presence of the basic piperazine and carboximidamide moieties is expected to confer good aqueous solubility, which is beneficial for oral absorption. nih.gov

Metabolic Stability: The furan ring is a potential site of metabolic oxidation by cytochrome P450 enzymes. cambridgemedchemconsulting.com Bioisosteric replacement of the furan with more metabolically stable heterocycles like pyridine could improve the compound's half-life. cambridgemedchemconsulting.com

The following table provides a hypothetical analysis of how structural modifications could impact key physicochemical properties and, consequently, biological performance.

| Modification | Effect on Lipophilicity (LogP) | Effect on Solubility | Potential Impact on Biological Performance |

| Replace Furan with Phenyl | Increase | Decrease | May improve binding through hydrophobic interactions but could decrease solubility and increase metabolic clearance. |

| Replace Furan with Pyridine | Decrease | Increase | May improve solubility and metabolic stability, potentially altering target selectivity. cambridgemedchemconsulting.com |

| Add a large hydrophobic N-substituent to piperazine | Increase | Decrease | Could enhance potency by accessing a hydrophobic pocket but may negatively impact solubility. |

| Convert carboximidamide to a more lipophilic isostere | Increase | Decrease | May alter binding mode and reduce solubility. |

This table is illustrative and based on general principles of medicinal chemistry.

Advanced Analytical and Bioanalytical Methodologies in Research

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for determining the purity of synthesized 4-(furan-2-carbonyl)piperazine-1-carboximidamide and for its isolation from reaction mixtures and biological matrices.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis of non-volatile compounds like this compound. The versatility of HPLC allows for various stationary and mobile phase combinations to achieve optimal separation from impurities and related substances.

A typical HPLC method for purity assessment would involve a reversed-phase column (e.g., C18) with a gradient elution profile using a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (like acetonitrile (B52724) or methanol). Detection methods are crucial for both qualitative and quantitative analysis.

UV-Vis Detection: Given the presence of the furan (B31954) ring, a chromophore, this compound is expected to absorb ultraviolet (UV) light. A diode-array detector (DAD) or a variable wavelength detector (VWD) can be employed to monitor the elution of the compound and its impurities at a specific wavelength, providing a quantitative measure of purity.

Evaporative Light Scattering Detection (ELSD): For impurities that lack a significant chromophore, ELSD can be a valuable alternative or complementary detection method.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer provides the highest degree of specificity, allowing for the confirmation of the molecular weight of the main peak and the characterization of any co-eluting impurities.

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase A | 0.1% Formic acid in Water | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile | Organic component for elution |

| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate |

| Detection | UV at 254 nm | Quantitation and purity assessment |

| Injection Volume | 10 µL | Introduction of the sample |

Gas Chromatography (GC) for Volatile Intermediates or Products

Gas Chromatography (GC) is generally not the primary method for the analysis of a relatively large and non-volatile molecule like this compound. However, GC can be highly valuable for monitoring the presence of volatile starting materials, reagents, or potential side-products during its synthesis. For instance, if volatile furan-based precursors are used, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be employed to ensure their complete consumption and the absence of volatile impurities in the final product.

Advanced Mass Spectrometry Approaches

Mass spectrometry is a powerful technique for the structural elucidation and sensitive quantification of this compound.

LC-MS/MS for Quantitative Analysis in Biological Matrices (e.g., in vitro enzyme assays)

For the quantitative analysis of this compound in complex biological matrices such as plasma, serum, or microsomal preparations from in vitro enzyme assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. This technique offers exceptional sensitivity and selectivity.

The method involves the optimization of mass spectrometric parameters for the parent compound (precursor ion) and a specific fragment ion (product ion). This selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) provides high specificity, minimizing interference from the biological matrix. A stable isotope-labeled internal standard of this compound would be the ideal choice for accurate quantification.

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive mode |

| Precursor Ion (Q1) | [M+H]⁺ of this compound |

| Product Ion (Q3) | A stable and abundant fragment ion |

| Collision Energy | Optimized to maximize the product ion signal |

| Sample Preparation | Protein precipitation or solid-phase extraction |

Ion Mobility Spectrometry (IMS) for Conformational Analysis

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry (IM-MS) is an advanced technique that can provide information about the three-dimensional structure of ions in the gas phase. For this compound, IMS could be used to separate different conformational isomers, if they exist, and to determine their collision cross-sections (CCS). This information can be valuable in understanding the molecule's shape and how it might interact with biological targets.

Capillary Electrophoresis (CZE) for High-Resolution Separations

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique based on the differential migration of charged species in an electric field. As this compound is a basic compound and will be protonated at low pH, CZE can be an excellent method for its analysis and purity determination. It offers very high separation efficiency, often exceeding that of HPLC, and requires minimal sample and solvent consumption. The separation can be optimized by adjusting the pH of the background electrolyte and the applied voltage.

Spectroscopic Quantification Methods for Concentration Determination (e.g., UV Spectrophotometric analysis, Fluorimetry)

Spectroscopic methods are crucial for the quantitative analysis of chemical compounds. For a molecule like this compound, UV-Visible spectrophotometry would be the primary technique for determining its concentration in solution, while fluorimetry could be employed after appropriate derivatization.

UV Spectrophotometric Analysis

The basis for UV spectrophotometric quantification is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The UV spectrum of this compound is expected to be dominated by the electronic transitions of the furan-2-carbonyl moiety.

The furan ring itself, along with the conjugated carbonyl group, acts as a chromophore, absorbing light in the UV region. For instance, 2-furoic acid, a structurally related compound, exhibits significant UV absorption. researchgate.netwikipedia.org Crystals of 2-furoic acid are highly transparent in the 200–2000 nm wavelength region, with low absorption in the UV, visible, and IR ranges. wikipedia.org The piperazine (B1678402) portion of the molecule, being a saturated heterocyclic amine, does not absorb significantly in the UV range above 200 nm. researchgate.net Therefore, the UV absorbance of the target compound would primarily be due to the furan-2-carbonyl part.

For quantitative analysis, a wavelength of maximum absorbance (λmax) would be determined by scanning a dilute solution of the compound across the UV range. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Interactive Data Table: Expected UV Spectrophotometric Properties

| Property | Expected Characteristic | Rationale |

| Chromophore | Furan-2-carbonyl group | The conjugated system of the furan ring and the carbonyl group is responsible for UV absorption. |

| λmax | Expected in the UV region (approx. 250-280 nm) | Based on the UV spectra of similar furan derivatives like 2-furoic acid. researchgate.netspectrabase.com |

| Solvent Effects | λmax may shift with solvent polarity | Polar solvents can interact with the chromophore, affecting the energy of electronic transitions. |

| Quantification | Beer-Lambert Law | Absorbance is proportional to concentration at a fixed wavelength. |

Fluorimetry

Fluorimetry, or fluorescence spectroscopy, is another technique for quantification that is often more sensitive than UV spectrophotometry. However, it requires the analyte to be fluorescent, meaning it must absorb light and then re-emit it at a longer wavelength.

The intrinsic fluorescence of this compound is not reported. Many organic molecules, especially those without extended, rigid conjugated systems, are not naturally fluorescent. In such cases, a process of chemical derivatization can be employed. A non-fluorescent molecule can be reacted with a fluorescent tagging agent to produce a fluorescent derivative. This derivative can then be quantified using fluorimetry. The intensity of the emitted fluorescence would be proportional to the concentration of the analyte.

Elemental Analysis (CHNS) and Titrimetric Methods for Precise Compositional Determination

Elemental Analysis (CHNS)

Elemental analysis is a cornerstone technique for determining the empirical and molecular formula of a pure organic compound. It involves the combustion of a small, precisely weighed sample in an excess of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), nitrogen oxides (which are then reduced to N₂), and sulfur dioxide (SO₂)—are collected and measured. From the masses of these products, the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the original sample can be calculated.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₄N₄O₂.

Interactive Data Table: Theoretical vs. Experimental Elemental Composition

Note: As no experimental data for the target compound is available, the "Typical Experimental Range" is based on data reported for other complex benzhydrylpiperazine carboxamide and sulfonamide derivatives to illustrate expected experimental variance. researchgate.netnih.gov

| Element | Molecular Formula | Theoretical % | Typical Experimental Range (%) |

| Carbon (C) | C₁₀H₁₄N₄O₂ | 54.04% | 53.80% - 54.30% |

| Hydrogen (H) | C₁₀H₁₄N₄O₂ | 6.35% | 6.20% - 6.50% |

| Nitrogen (N) | C₁₀H₁₄N₄O₂ | 25.21% | 25.00% - 25.40% |

| Oxygen (O) | C₁₀H₁₄N₄O₂ | 14.39% | (by difference) |

The comparison between the experimentally determined percentages and the theoretical values is a critical step in verifying the identity and purity of a synthesized compound. A close agreement (typically within ±0.4%) is considered evidence of the correct composition.

Titrimetric Methods

Titrimetric methods, while more traditional, can offer a high degree of precision for the quantification of certain functional groups. For this compound, the basic nitrogen atoms of the piperazine ring and the carboximidamide group could potentially be quantified by acid-base titration.

In a non-aqueous acid-base titration, the compound would be dissolved in a suitable non-aqueous solvent (e.g., glacial acetic acid), and titrated with a standardized solution of a strong acid, such as perchloric acid. The endpoint of the titration could be determined potentiometrically or with a visual indicator. The amount of titrant consumed would be directly proportional to the amount of basic substance in the sample. This would provide a measure of the total basicity of the molecule and could be used as a method for assay and purity determination.

Future Directions and Emerging Research Avenues

Development of Novel and Atom-Economical Synthetic Routes

The advancement of research on 4-(furan-2-carbonyl)piperazine-1-carboximidamide and its analogs is contingent upon the availability of efficient, scalable, and sustainable synthetic methods. Future efforts are expected to move beyond traditional multi-step syntheses towards more innovative and atom-economical approaches.

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all materials used in the synthesis into the final product. rsc.org Strategies such as multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are highly desirable. researchgate.net Developing an MCR for this scaffold could significantly reduce reaction time, cost, and waste generation. Another avenue involves the use of novel catalytic systems to facilitate key bond formations, such as the acylation of the piperazine (B1678402) nitrogen and the formation of the carboximidamide group, under milder and more environmentally benign conditions. Researchers are increasingly exploring methods that minimize the use of hazardous reagents and solvents, aligning with the principles of sustainable chemistry. rsc.org

| Catalytic Approaches | Use of catalysts (e.g., metal, organocatalysts) to promote key steps. | High efficiency, milder reaction conditions, potential for stereoselectivity. | Catalyst cost and removal from the final product. |

Application of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enhancing the efficiency, accuracy, and speed of research and development. researchgate.netbpasjournals.com These computational tools can be powerfully applied to the this compound scaffold to accelerate the design of new analogs with improved properties.

Table 2: AI/ML Models for Compound Optimization

| AI/ML Model Type | Application in Compound Design | Expected Outcome |

|---|---|---|

| QSAR Models | Predict biological activity based on chemical structure. slideshare.net | Prioritization of compounds for synthesis and testing. |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules with desired properties. nih.gov | Identification of novel, synthesizable analogs with high predicted activity. |

| Deep Learning Neural Networks | Predict ADMET properties, protein-ligand interactions, and binding affinity. nih.gov | Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. |

| Natural Language Processing (NLP) | Mine scientific literature for structure-activity relationships and target information. researchgate.net | Hypothesis generation and identification of new potential targets. |

Exploration of Polypharmacology and Multi-Target Ligand Design

The traditional "one drug, one target" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. nih.gov Polypharmacology, the design of single molecules that intentionally interact with multiple targets, is an emerging strategy to achieve greater therapeutic efficacy and overcome drug resistance. nih.govresearchgate.net The this compound scaffold, with its distinct chemical motifs, is an excellent candidate for the development of multi-target directed ligands (MTDLs). researchgate.net

Computational methods such as molecular docking and pharmacophore modeling can be used to predict the binding of the compound to various protein targets. nih.govspringernature.com By systematically modifying the furan (B31954), piperazine, and carboximidamide moieties, medicinal chemists can fine-tune the compound's activity profile against a desired set of targets. For instance, derivatives could be designed to simultaneously inhibit two different enzymes in a cancer signaling pathway or to modulate a receptor and an ion channel involved in a neurological disorder. This approach requires a deep understanding of the structural biology of the targets and the structure-activity relationships of the ligands. nih.govrsc.org

Table 3: Potential Target Combinations for Polypharmacology

| Therapeutic Area | Potential Target Class 1 | Potential Target Class 2 | Rationale |

|---|---|---|---|

| Oncology | Kinase (e.g., EGFR) | Kinase (e.g., BRAF) | Overcoming resistance by hitting multiple nodes in a signaling cascade. nih.gov |

| Neurodegenerative Disease | Monoamine Oxidase (MAO) | Cholinesterase (ChE) | Addressing multiple neurotransmitter systems implicated in diseases like Alzheimer's. researchgate.net |

| Inflammatory Disease | Cyclooxygenase (COX) | Cytokine Receptor | Targeting both enzymatic and signaling components of the inflammatory response. |

Development of this compound as Chemical Biology Tools and Probes

A chemical probe is a selective small-molecule modulator used to study the function of a specific protein target in cells or organisms. nih.gov High-quality probes are invaluable research tools that complement genetic approaches. youtube.com With demonstrated potency and selectivity for a particular biological target, derivatives of this compound could be developed into powerful chemical probes.

To serve as a probe, a compound must often be modified to incorporate specific functionalities without losing its biological activity. For example, a fluorescent dye can be attached to enable visualization of the target protein within a cell via microscopy. ucsd.edu Alternatively, a biotin (B1667282) tag can be added for use in affinity purification experiments to identify the protein's binding partners. The development of photo-affinity probes, which form a covalent bond with their target upon exposure to UV light, is another powerful strategy for target identification and validation.

Table 4: Modifications for Developing Chemical Probes

| Modification Type | Attached Moiety | Research Application |

|---|---|---|

| Fluorescent Labeling | Fluorophore (e.g., Coumarin, BODIPY) | Cellular imaging, fluorescence polarization assays. ucsd.edu |

| Affinity Tagging | Biotin, Desthiobiotin | Target pull-down, identification of binding partners. |

| Photo-affinity Labeling | Diazirine, Benzophenone | Covalent labeling for irreversible target identification. |

| Click Chemistry Handle | Alkyne, Azide | Bio-orthogonal ligation for in-cell or in-vivo labeling. |

Collaborative Research and Data Sharing Initiatives to Accelerate Discovery

The complexity and cost of modern drug discovery necessitate a move towards more open and collaborative research models. Progress in understanding the potential of this compound and related compounds would be significantly accelerated through shared efforts.